molecular formula C7H5N3O B069080 Pyrido(3,4-d)pyridazine 2-oxide CAS No. 162022-85-7

Pyrido(3,4-d)pyridazine 2-oxide

Cat. No. B069080
M. Wt: 147.13 g/mol
InChI Key: FCTKKVJFTOQIOV-UHFFFAOYSA-N
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Description

Pyrido(3,4-d)pyridazine 2-oxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a potential candidate for the development of novel drugs for the treatment of several diseases, including cancer, inflammation, and infectious diseases.

Mechanism Of Action

The mechanism of action of pyrido(3,4-d)pyridazine 2-oxide is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, and to induce DNA damage and cell cycle arrest. It also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

Biochemical And Physiological Effects

Pyrido(3,4-d)pyridazine 2-oxide exhibits several biochemical and physiological effects. It induces apoptosis, a programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Additionally, it inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several inflammatory diseases.

Advantages And Limitations For Lab Experiments

Pyrido(3,4-d)pyridazine 2-oxide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it has some limitations, including its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires careful handling and evaluation.

Future Directions

Pyrido(3,4-d)pyridazine 2-oxide has several potential future directions. It can be further optimized for its biological activity, pharmacokinetic properties, and toxicity profile to develop novel drugs for the treatment of cancer, inflammation, and infectious diseases. It can also be used as a lead compound for the development of new heterocyclic compounds with diverse biological activities. Moreover, it can be studied for its potential application as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, pyrido(3,4-d)pyridazine 2-oxide is a promising heterocyclic compound with diverse biological activities. It has potential therapeutic applications for the treatment of cancer, inflammation, and infectious diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development.

Synthesis Methods

Pyrido(3,4-d)pyridazine 2-oxide can be synthesized by various methods, including the reaction of pyridazine-3,6-diamine with nitrous acid, the reaction of pyridazine-3,6-dicarboxylic acid with hydroxylamine hydrochloride, and the reaction of pyridazine-3,6-dicarboxylic acid with sodium nitrite and hydrogen peroxide. The synthesis method depends on the availability of starting materials and the desired purity of the final product.

Scientific Research Applications

Pyrido(3,4-d)pyridazine 2-oxide has been extensively studied for its potential therapeutic applications. It exhibits promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

162022-85-7

Product Name

Pyrido(3,4-d)pyridazine 2-oxide

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

2-oxidopyrido[3,4-d]pyridazin-2-ium

InChI

InChI=1S/C7H5N3O/c11-10-5-6-1-2-8-3-7(6)4-9-10/h1-5H

InChI Key

FCTKKVJFTOQIOV-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CN=[N+](C=C21)[O-]

Canonical SMILES

C1=CN=CC2=CN=[N+](C=C21)[O-]

Other CAS RN

162022-85-7

Origin of Product

United States

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